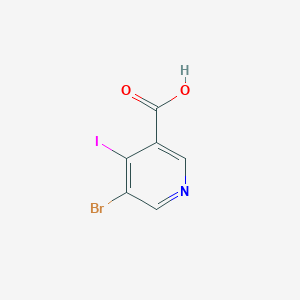

5-Bromo-4-iodopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDILUXVGWWORKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704457 | |

| Record name | 5-Bromo-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491588-98-8 | |

| Record name | 5-Bromo-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-4-IODOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Bromo 4 Iodopyridine 3 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the electron-withdrawing nature of the bromo, iodo, and carboxylic acid substituents, making the ring highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this class of compounds, proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In 5-bromo-4-iodopyridine-3-carboxylic acid, the key question of regioselectivity in SNAr reactions is which halogen serves as the leaving group. The substitution can occur at the C4 position (bearing the iodo group) or the C5 position (bearing the bromo group). Several factors influence this outcome:

Ring Activation: SNAr reactions are significantly favored at positions ortho and para to electron-withdrawing groups because these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com In this molecule, the C4 position is para to the ring nitrogen, a powerful electron-withdrawing feature. The C5 position is meta to the nitrogen and does not benefit from this stabilization to the same extent.

The Element Effect: In many SNAr reactions, the rate of nucleophilic attack is influenced by the electronegativity of the halogen, with fluorine often leading to the fastest reactions due to its strong inductive electron withdrawal, which makes the attached carbon more electrophilic (F > Cl > Br > I). nih.gov

Leaving Group Ability: The ease of departure of the halide ion follows the order I > Br > Cl > F.

For this compound, the electronic activation is the dominant factor. The C4 position is highly activated by the para nitrogen atom. Consequently, nucleophilic attack and subsequent substitution are expected to occur preferentially at the C4 position, displacing the iodide ion, which is also the best leaving group among the halogens. Studies on related N-methylpyridinium ions show that reactivity for SNAr is much higher at the 2- and 4-positions compared to the 3-position. youtube.comnih.gov Furthermore, in reactions involving 4-halopyridines, the iodo-substituted variant is often more reactive than its bromo or chloro counterparts, facilitating reactions under milder conditions. nih.gov

Table 1: Factors Influencing Regioselectivity in SNAr of this compound

| Position | Substituent | Electronic Activation | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Iodo | High (Para to Nitrogen) | Excellent | Highly Favored |

Electrophilic Substitution and Alkylation Reactions on Related Pyridine Derivatives

The same electronic factors that make this compound reactive towards nucleophiles render it extremely unreactive towards electrophiles. The pyridine nitrogen and the three electron-withdrawing substituents heavily deactivate the ring, making classical electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation or acylation practically impossible.

To achieve substitution with electrophiles, including alkylation, on pyridine rings, alternative strategies are employed, typically on more reactive pyridine derivatives:

Activation via N-Oxidation: The pyridine can be converted to a pyridine-N-oxide. The N-oxide group is electron-donating through resonance, which activates the C2 and C4 positions for electrophilic attack. After the substitution reaction, the N-oxide can be removed by reduction.

Radical Reactions: The Minisci reaction provides a powerful method for the alkylation of electron-deficient heterocycles. This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring, which is highly effective for introducing alkyl groups, particularly at the C2 and C4 positions.

Metal-Catalyzed C-H Activation: Modern synthetic methods have enabled the direct functionalization of pyridine C-H bonds. However, these reactions are often directed to specific positions by coordinating groups and would be challenging on a substrate as deactivated as this compound. nih.gov

Functional Group Interconversions and Transformations on the Pyridine Ring and Carboxylic Acid Moiety

The functional groups on this compound provide valuable handles for a wide range of synthetic modifications. solubilityofthings.com

Transformations of the Carboxylic Acid Moiety: The carboxylic acid at the C3 position can undergo a variety of standard transformations:

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling reagents) followed by reaction with an amine produces amides. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: While challenging, decarboxylation can be achieved under certain conditions. For instance, palladium-catalyzed decarboxylative cross-coupling reactions allow carboxylic acids to be replaced by other functional groups, such as aryl or alkyl fragments. wikipedia.orgnih.govprinceton.eduresearchgate.netruhr-uni-bochum.de

Transformations of the Halogen Substituents: The bromo and iodo groups are exceptionally useful for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: The iodo group at C4 is particularly well-suited for palladium-catalyzed Suzuki coupling with boronic acids or their esters to form a new C-C bond. wikipedia.orglibretexts.org This reaction would likely proceed with high regioselectivity at the C4 position over the less reactive C5-bromo position. Iodine itself has also been shown to be an effective mediator for some Suzuki-type couplings. researchgate.net

Other Cross-Coupling Reactions: Other important reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes). The higher reactivity of the C-I bond compared to the C-Br bond typically allows for selective functionalization at the C4 position. baranlab.org

Table 2: Potential Functional Group Interconversions

| Functional Group | Reagents/Reaction Type | Product Functional Group |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | SOCl₂, then Amine | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| C4-Iodo | Arylboronic acid, Pd catalyst, Base (Suzuki Coupling) | C4-Aryl |

| C4-Iodo / C5-Bromo | Terminal alkyne, Pd/Cu catalyst, Base (Sonogashira Coupling) | C4/C5-Alkynyl |

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is influenced by thermal stress, pH, and microbial action.

Thermal Stability: The compound's melting point is reported in the range of 158-163 °C with decomposition, indicating that it is susceptible to thermal degradation at moderately high temperatures. A likely degradation pathway at these temperatures is thermal decarboxylation, a known process for many pyridinecarboxylic acids, which would result in the loss of carbon dioxide to form 3-bromo-4-iodopyridine. researchgate.net The rate and mechanism of decarboxylation in pyridinecarboxylic acids can be complex, often influenced by the formation of zwitterionic intermediates in aqueous solutions. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Chemical Stability: The molecule is stable to a range of reaction conditions used in organic synthesis, such as those for cross-coupling and functional group interconversions. However, under strongly basic conditions combined with high temperatures, undesired side reactions like hydroxylation or decomposition could occur.

Environmental Degradation: In the environment, pyridine and its derivatives are subject to microbial degradation. nih.gov Pyridinecarboxylic acids are generally recognized as being more readily biodegradable than halogenated pyridines. nih.govresearchgate.net The likely degradation pathway for this compound would involve a combination of processes. Bacteria often degrade pyridine compounds via pathways involving initial hydroxylation, where oxygen is incorporated from water. researchgate.nettandfonline.com Subsequent steps could involve dehalogenation, where the bromine and iodine atoms are reductively removed, and eventual cleavage of the pyridine ring to form aliphatic compounds that can enter central metabolic pathways. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Iodopyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of NMR-active nuclei, primarily ¹H and ¹³C.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 5-Bromo-4-iodopyridine-3-carboxylic acid are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The spectrum is expected to be relatively simple, displaying signals for the two protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid. The acidic proton (-COOH) is characteristically deshielded and appears as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The two aromatic protons on the pyridine ring will appear further upfield, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the bromo, iodo, and carboxyl substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org The carbons of the pyridine ring will appear between approximately 110-150 ppm. The chemical shifts of the carbons directly bonded to the halogen atoms (C4 and C5) will be heavily influenced by the heavy atom effect. bhu.ac.in

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H2 | ~8.5 - 9.0 | C2 | ~150 - 155 |

| H6 | ~8.7 - 9.2 | C3 | ~135 - 140 |

| COOH | 10.0 - 12.0 | C4 | ~100 - 110 |

| C5 | ~125 - 130 | ||

| C6 | ~155 - 160 | ||

| COOH | 160 - 180 |

Investigations of Relativistic Effects on Chemical Shifts Induced by Heavy Halogen Atoms

The presence of heavy halogen atoms, specifically iodine and bromine, in the molecular structure necessitates consideration of relativistic effects on NMR chemical shifts. sci-hub.se These effects, particularly the spin-orbit coupling, can significantly alter the shielding of nearby nuclei, leading to substantial shifts in their resonance frequencies. researchgate.netutb.cz For iodine-containing compounds, these relativistic contributions are crucial for the accurate prediction and assignment of NMR signals. nih.gov The phenomenon, often termed the "heavy atom on light atom" (HALA) effect, arises because the heavy halogen's large number of electrons move at speeds approaching the speed of light, altering the local magnetic fields experienced by adjacent ¹H and ¹³C nuclei. mdpi.com Neglecting these effects in quantum chemical calculations for molecules like this compound can lead to significant discrepancies between theoretical and experimental spectra, potentially resulting in misassignments. sci-hub.se

Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for establishing the complete molecular structure by revealing correlations between different nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this molecule, a cross-peak between the signals of H2 and H6, if any long-range coupling exists, or more importantly, helps to differentiate them from the isolated COOH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It would definitively link the proton signals at H2 and H6 to their corresponding carbon signals, C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is critical for assigning quaternary carbons (those without attached protons) such as C3, C4, and C5, as well as the carboxylic carbon. For instance, the proton at H2 would be expected to show correlations to the quaternary carbon C4 and the carboxylic carbon, while the H6 proton would show correlations to C4 and C5. These correlations provide unequivocal evidence for the connectivity of the pyridine ring and the placement of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about a molecule's mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. This precision allows for the determination of the molecule's exact elemental formula. For this compound (C₆H₃BrINO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

| Formula | Isotopes | Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₃BrINO₂ | ¹²C₆¹H₃⁷⁹Br¹²⁷I¹⁴N¹⁶O₂ | 354.8347 |

| ¹²C₆¹H₃⁸¹Br¹²⁷I¹⁴N¹⁶O₂ | 356.8327 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Fragmentation Pathway Elucidation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.eg This is particularly useful for analyzing the compound within a complex mixture, such as a crude reaction product or a biological matrix, by separating it from impurities before it enters the mass spectrometer. nih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group, either as CO₂ (a loss of 44 Da) or the entire COOH radical (a loss of 45 Da).

Dehalogenation: Cleavage of the carbon-halogen bonds, resulting in the loss of a bromine radical (79/81 Da) or an iodine radical (127 Da).

Ring Cleavage: Fragmentation of the pyridine ring itself, though this often requires higher energy.

Studying these fragmentation pathways helps to confirm the arrangement of the functional groups on the pyridine core. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Carboxylic Acid O-H and C=O Stretches)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features, most notably the carboxylic acid group and the substituted pyridine ring.

The carboxylic acid functional group gives rise to two particularly distinct and identifiable absorptions. The O-H stretching vibration of the carboxylic acid appears as a very broad and strong band, typically spanning the region from 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgmsu.edupressbooks.pub This significant broadening is a result of intermolecular hydrogen bonding between carboxylic acid molecules, which form dimeric structures in the solid state. This broad O-H absorption often overlaps with the C-H stretching vibrations. msu.edu

The second key feature of the carboxylic acid is the carbonyl (C=O) stretching vibration. This absorption is characterized by a strong and sharp band located in the range of 1760-1690 cm⁻¹. libretexts.orgutdallas.edu Its high intensity is due to the large change in dipole moment associated with the C=O bond stretching. The exact position of this band can be influenced by factors such as hydrogen bonding; for dimerized carboxylic acids, the peak is typically observed around 1710 cm⁻¹. msu.eduutdallas.edu

In addition to the carboxylic acid signals, the spectrum would show absorptions related to the substituted pyridine ring. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically produce bands in the 1600-1400 cm⁻¹ range. libretexts.org Furthermore, the C-O stretching vibration of the carboxylic acid group is expected to produce a band between 1320 cm⁻¹ and 1210 cm⁻¹. libretexts.org The carbon-halogen (C-Br and C-I) stretching vibrations would appear in the fingerprint region of the spectrum, at lower wavenumbers.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Band Shape |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong | Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | Sharp |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong | Sharp |

| Aromatic Ring | C=C/C=N Stretch | 1600 - 1400 | Medium to Weak | Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium | Sharp |

| Carboxylic Acid | O-H Bend | 1440 - 1395 & 950 - 910 | Medium | Broad |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a detailed picture of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles with high precision. Furthermore, it would elucidate the supramolecular architecture, revealing how individual molecules pack together in the crystal lattice through various non-covalent interactions.

A single-crystal X-ray diffraction analysis of this compound would be expected to confirm the planarity of the pyridine ring. The analysis would also precisely define the spatial orientation of the bromo, iodo, and carboxylic acid substituents relative to the ring.

Crucially, X-ray crystallography would illuminate the intermolecular interactions that govern the solid-state assembly. Given the functional groups present, two types of interactions are anticipated to be dominant: hydrogen bonds and halogen bonds.

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.gov

Halogen Bonding : The iodine and bromine atoms on the pyridine ring are potential halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as the nitrogen atom of a neighboring pyridine ring or the oxygen of a carboxyl group. nih.gov These I···N, Br···N, or I···O interactions can play a significant role in organizing the primary hydrogen-bonded motifs into extended one-, two-, or three-dimensional networks. nih.gov

| Structural Information | Description | Potential Findings for this compound |

| Molecular Structure | ||

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental data about the crystal system and lattice. |

| Space Group | The symmetry operations that describe the crystal lattice. | Defines the symmetry of the molecular packing. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms covalent structure, reveals any steric strain or electronic effects from substituents. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Determines the orientation of the carboxylic acid group relative to the pyridine ring. |

| Supramolecular Structure | ||

| Hydrogen Bonding | Identification and geometric characterization (distances, angles) of hydrogen bonds. | Likely to reveal classic carboxylic acid dimers (O-H···O interactions). |

| Halogen Bonding | Identification and geometric characterization of halogen bonds. | Potential for I···N, Br···N, or I···O interactions, directing the extended packing arrangement. |

| Crystal Packing | The overall arrangement of molecules in the crystal lattice. | Elucidates how hydrogen- and halogen-bonded motifs assemble into a 3D architecture. |

Computational and Theoretical Studies on 5 Bromo 4 Iodopyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into molecular properties. However, no published studies were found that have performed these calculations on 5-Bromo-4-iodopyridine-3-carboxylic acid. Therefore, specific data on its optimized geometry, electronic orbitals, and reactivity descriptors are not available.

Geometry Optimization and Conformational Analysis

A geometry optimization would theoretically determine the most stable three-dimensional arrangement of the atoms in this compound, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the energy landscape of different spatial orientations, for instance, the rotation around the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring. Without specific research, these structural parameters remain undetermined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electronic Transitions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are fundamental indicators of kinetic stability and the nature of electronic transitions. The absence of these calculations for this compound means that its HOMO-LUMO gap, which would inform its potential as an electron donor or acceptor, is unknown.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting sites of intermolecular interactions and chemical reactions. For this compound, an MEP map would identify the likely locations for electrophilic attack (e.g., near the electronegative oxygen and nitrogen atoms) and nucleophilic attack, but no such studies have been published.

Protonation and Deprotonation Equilibria

Computational methods can be used to predict the pKa values associated with the protonation of the pyridine nitrogen and the deprotonation of the carboxylic acid group. This information is vital for understanding the compound's behavior in different pH environments. However, specific theoretical investigations into these equilibria for this compound are not present in the current body of scientific literature.

Quantum Chemical Descriptors and Their Interpretation in Reactivity

A comprehensive analysis based on quantum chemical descriptors would provide a deeper understanding of the reactivity of this compound. These descriptors, derived from the electronic structure calculations, serve as a bridge between the theoretical quantum mechanical framework and empirical chemical concepts. The interpretation of these descriptors would offer predictions about the molecule's stability, reactivity, and interaction mechanisms. As no underlying quantum chemical calculations have been reported, this level of analysis is currently not possible.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This analysis is instrumental in quantifying the delocalization of electron density, which is a result of interactions between filled donor orbitals and empty acceptor orbitals within a molecule. These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule.

The NBO method calculates the stabilization energy, E(2), associated with each donor-acceptor interaction, which is directly proportional to the extent of charge delocalization. For a molecule like this compound, NBO analysis would be expected to reveal significant electron delocalization within the pyridine ring, a characteristic feature of aromatic systems. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen, bromine, and iodine atoms into the antibonding π* orbitals of the ring, as well as interactions involving the carboxylic acid group.

While specific NBO data for this compound is not available, studies on similar halogenated and carboxylated aromatic compounds consistently show significant charge delocalization that influences their chemical reactivity and intermolecular interactions. For instance, in a theoretical study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, the Wiberg bond index, an output of NBO analysis, was used to assess the covalent character of bonds.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Characterization in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in different types of intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, which are often hydrogen bonds, while blue regions represent longer contacts.

Although a crystal structure and corresponding Hirshfeld analysis for this compound are not publicly documented, data from structurally related compounds can provide insight into the expected intermolecular contacts. For example, the Hirshfeld analysis of ethyl 5-amino-2-bromoisonicotinate revealed the following contributions of various intermolecular contacts to the crystal packing nih.gov:

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 33.2 |

| Br···H/H···Br | 20.9 |

| O···H/H···O | 11.2 |

| C···H/H···C | 11.1 |

| N···H/H···N | 10.0 |

This data illustrates how Hirshfeld analysis quantifies the significance of different interactions in the solid state of a related bromopyridine derivative.

Molecular Docking Studies Focused on Understanding Binding Modes and Interaction Profiles with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. The results of a docking study provide insights into the binding mode, the binding affinity (often expressed as a docking score or binding energy), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

While specific molecular docking studies featuring this compound have not been reported, research on analogous bromo-substituted carboxylic acid derivatives highlights the potential of this class of compounds as inhibitors of various enzymes. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy nih.gov. In such studies, the carboxylic acid moiety often forms crucial hydrogen bonds with key amino acid residues in the active site, while the heterocyclic ring engages in hydrophobic and π-stacking interactions.

The following table presents illustrative data from a molecular docking study of a different bromo-substituted heterocyclic compound with a protein target, demonstrating the type of information that would be obtained from such an analysis.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 3a (a 5-bromoindole (B119039) derivative) | EGFR Tyrosine Kinase | -8.5 | Met793, Lys745, Asp855 |

| Erlotinib (Reference Drug) | EGFR Tyrosine Kinase | -9.2 | Met793, Cys797, Asp855 |

Computational Modeling of Co-crystals and Supramolecular Assemblies Involving the Compound

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy used to modify the physicochemical properties of a compound, such as solubility and stability. Computational modeling plays a vital role in the rational design of co-crystals by predicting the likelihood of co-crystal formation and the nature of the intermolecular interactions that will hold the supramolecular assembly together.

Methods such as Density Functional Theory (DFT) can be used to calculate the lattice energy of a putative co-crystal and compare it to the energies of the individual crystalline components. A more favorable lattice energy for the co-crystal suggests that its formation is thermodynamically feasible. These models can also predict the geometry of the supramolecular synthons, which are the characteristic patterns of intermolecular interactions that define the co-crystal structure.

For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with other molecules that have complementary functional groups, such as other pyridine derivatives or amides. The bromine and iodine atoms also introduce the possibility of halogen bonding, which can be a directional and specific interaction for guiding the formation of supramolecular assemblies. While computational studies on co-crystals specifically involving this compound are not currently available, the principles of supramolecular chemistry and computational co-crystal screening are well-established for guiding the experimental discovery of new crystalline forms of this compound.

Derivatization Strategies for Analytical and Synthetic Applications of 5 Bromo 4 Iodopyridine 3 Carboxylic Acid

Derivatization for Enhanced Spectroscopic Detection and LC-MS Sensitivity

In many analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS), the inherent properties of an analyte may not be optimal for detection. Derivatization can significantly improve ionization efficiency and chromatographic retention, leading to enhanced sensitivity and more robust analytical methods. For 5-bromo-4-iodopyridine-3-carboxylic acid, derivatization primarily targets the carboxylic acid functional group to improve its response in common LC-MS ionization techniques such as electrospray ionization (ESI).

The carboxylic acid group can be converted into a variety of functional groups that are more amenable to ionization. For instance, the introduction of a permanently charged moiety or a group that is readily protonated can significantly enhance the signal in positive-ion ESI-MS. Similarly, derivatization with a group that can be easily deprotonated can improve sensitivity in negative-ion mode.

Table 1: Illustrative Derivatization Reagents for Enhanced LC-MS Detection of this compound

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Purpose |

|---|---|---|---|

| 2-picolylamine | Carboxylic acid | N-(pyridin-2-ylmethyl) amide | Enhanced positive ionization |

| 3-(Dimethylamino)-1-propylamine | Carboxylic acid | N-(3-(dimethylamino)propyl) amide | Introduction of a readily protonated tertiary amine |

This table is illustrative and based on general derivatization strategies for carboxylic acids.

Detailed research findings on the derivatization of this compound for enhanced spectroscopic detection are not widely available in the public domain. However, based on the known reactivity of carboxylic acids, it can be inferred that standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a suitable amine would yield the corresponding amides, thereby improving their detectability in LC-MS analysis.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives for Synthetic Diversification

The carboxylic acid group of this compound is a versatile handle for synthetic diversification. Conversion of the carboxylic acid to esters, amides, and other derivatives is a common strategy to modify the compound's physical and chemical properties and to enable further synthetic transformations.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. This reaction is known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.

Amidation: Amides are generally synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents, and then reacting it with a primary or secondary amine. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

Table 2: Synthetic Routes to Esters and Amides of this compound

| Derivative | Reagents and Conditions |

|---|---|

| Methyl 5-bromo-4-iodopyridine-3-carboxylate | This compound, Methanol, H₂SO₄ (cat.), Reflux |

| N-benzyl-5-bromo-4-iodopyridine-3-carboxamide | 1. This compound, SOCl₂ 2. Benzylamine, Triethylamine |

This table outlines common synthetic methods for the derivatization of carboxylic acids and is presented for illustrative purposes.

These derivatization reactions provide access to a wide range of compounds with altered steric and electronic properties, which can be crucial for tuning the biological activity or material properties of the final products.

Strategies for Introducing Complex Molecular Architectures via Derivatization

The presence of both bromo and iodo substituents on the pyridine (B92270) ring of this compound and its derivatives opens up numerous possibilities for introducing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization.

Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference can be exploited to first introduce a substituent at the 4-position (iodine position) while leaving the 5-position (bromine position) intact for a subsequent coupling reaction.

Suzuki Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the halo-pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for introducing alkynyl moieties.

Table 3: Potential Cross-Coupling Reactions for Derivatization of a 5-Bromo-4-iodopyridine-3-carboxylate Ester

| Reaction Type | Coupling Partner | Position of Reaction | Catalyst System | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 4-position (C-I) | Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-bromo-4-phenylpyridine-3-carboxylate |

| Sonogashira Coupling | Phenylacetylene | 4-position (C-I) | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 5-bromo-4-(phenylethynyl)pyridine-3-carboxylate |

This table illustrates potential synthetic pathways based on established cross-coupling methodologies.

By carefully selecting the coupling partners and reaction conditions, a diverse array of complex molecules can be synthesized from this compound. The initial derivatization of the carboxylic acid to an ester or amide can be important to ensure compatibility with the conditions of the cross-coupling reactions. These strategies are fundamental in medicinal chemistry and materials science for the construction of novel compounds with tailored properties.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Versatile Building Blocks for Complex Heterocyclic Systems

5-Bromo-4-iodopyridine-3-carboxylic acid serves as a strategic precursor in organic synthesis, particularly for constructing complex poly-substituted heterocyclic systems. The pyridine (B92270) ring is a common structural motif in many biologically active compounds. researchgate.net The presence of two different halogen atoms at distinct positions on the ring is crucial for its versatility. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

This step-by-step functionalization enables the controlled introduction of various substituents onto the pyridine core, which is a powerful strategy for creating diverse molecular libraries. For instance, the iodo group can be selectively replaced under milder conditions, leaving the bromo group intact for a subsequent transformation. This orthogonal reactivity is highly desirable in the synthesis of intricate molecular architectures. Related compounds, such as 5-halopyrimidine-4-carboxylic acid esters, have been successfully used as key intermediates in domino reactions to build complex tricyclic pyrimido[4,5-c]quinoline (B14755456) cores, highlighting the utility of such halogenated heterocyclic building blocks. ucla.edu

Use as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyridine carboxylic acids are widely recognized as excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These ligands can coordinate to metal ions in various modes—such as monodentate, bidentate chelating, and bridging—through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. nih.govresearchgate.net This versatility in coordination allows for the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.net

While specific research on this compound as a ligand is not extensively documented, its structural features make it a promising candidate for creating novel MOFs. The pyridine and carboxylate groups provide the necessary coordination sites, while the bromo and iodo substituents offer opportunities for post-synthetic modification. This process allows for the alteration of the framework's properties after its initial synthesis, which can be used to introduce new functionalities or fine-tune the material's characteristics for specific applications like gas storage or catalysis. nih.gov

Development of Lanthanide-Based Coordination Compounds with Luminescent and Magnetic Properties

The coordination of pyridine carboxylate ligands to lanthanide ions (Ln³⁺) is a well-established strategy for developing materials with interesting photoluminescent and magnetic properties. nih.govresearchgate.netnih.gov Lanthanide ions themselves often have low light absorption coefficients, which limits their direct excitation. nih.gov However, when coordinated with suitable organic ligands that possess π-conjugated systems, these ligands can act as "antennas." They efficiently absorb light energy and transfer it to the central lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. nih.gov This process, known as the antenna effect, is crucial for applications in fields like bio-imaging, sensing, and lighting devices. researchgate.netnih.gov

Furthermore, the coordination environment created by the ligands around certain lanthanide ions, such as dysprosium (Dy³⁺), can lead to fascinating magnetic phenomena. nih.gov By controlling the structure of the coordination compound, it is possible to induce slow relaxation of magnetization, a key characteristic of Single-Molecule Magnets (SMMs). nih.gov These molecules can retain their magnetization after an external magnetic field is removed, making them potential candidates for high-density data storage and quantum computing. nih.gov The use of ligands similar to this compound has led to the synthesis of dysprosium compounds exhibiting SMM behavior. nih.gov

Table 1: Properties of Lanthanide Complexes with Pyridine Carboxylate Ligands

| Property | Description | Relevant Lanthanide Ions | Application Examples |

| Luminescence | Ligand absorbs UV light and transfers energy to the lanthanide ion (antenna effect), resulting in characteristic, sharp emission bands. nih.gov | Europium (Eu³⁺) - Red emissionTerbium (Tb³⁺) - Green emissionSamarium (Sm³⁺) - Orange-red emission nih.gov | Lighting (OLEDs), bio-analytical probes, security inks, laser systems. nih.govresearchgate.net |

| Slow Magnetic Relaxation | The coordinated ligands create a specific crystal field environment that leads to an energy barrier for the reversal of magnetization. nih.gov | Dysprosium (Dy³⁺)Terbium (Tb³⁺)Erbium (Er³⁺) | High-density information storage, quantum computing, spintronics. nih.gov |

| Magnetocaloric Effect | The material changes temperature in response to a changing magnetic field. | Gadolinium (Gd³⁺) nih.gov | Cryogenic refrigeration. nih.gov |

Precursors for Functional Materials, Including Polymers and Coatings

The compound this compound can also serve as a monomer or precursor for the synthesis of functional materials. Its simpler analog, 5-bromopyridine-3-carboxylic acid, is utilized in the creation of advanced materials like polymers and coatings. chemimpex.com The incorporation of such heterocyclic units can enhance the thermal stability, durability, and chemical resistance of the final material. chemimpex.com

The bromo and iodo groups on this compound are ideal handles for cross-coupling polymerization reactions. Techniques like Suzuki-Miyaura or Sonogashira polymerization can be employed to create conjugated polymers. These materials are of significant interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique optical and electronic properties.

Contribution to Agrochemical Research as Synthetic Intermediates for Crop Protection Agents

The pyridine scaffold is a privileged structure in the field of agrochemicals, appearing in numerous herbicides, fungicides, and insecticides. 5-Bromopyridine-3-carboxylic acid, a closely related compound, is used as a building block in the development of crop protection agents. chemimpex.com The carboxylic acid, bromo, and iodo functionalities on this compound provide multiple points for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatives can then be screened for biological activity, aiding in the discovery of new and more effective agrochemicals. The ability to systematically alter the substituents on the pyridine ring is crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of potential crop protection agents. chemimpex.com

Utility in Biochemical Research as Chemical Tools for Studying Enzyme Interactions and Metabolic Pathways

While direct applications of this compound in biochemical research are not widely reported, functionalized heterocyclic molecules are fundamental tools in chemical biology and medicinal chemistry. They are often used as starting points for the design of enzyme inhibitors, molecular probes, and other chemical tools to study biological processes. For example, a related 5-bromopyrimidine-4-carboxylate intermediate was instrumental in the synthesis of potent inhibitors for protein kinase CK2, a target in cancer therapy. ucla.edu

The distinct reactive sites on this compound make it a valuable scaffold for developing such tools. One halogen could be used to explore interactions within an enzyme's active site, while the other could serve as an attachment point for fluorescent tags, affinity labels, or other reporter groups. This would allow researchers to visualize and study enzyme interactions or track the molecule's path through metabolic pathways, providing insights into complex biological systems.

Structure Activity Relationship Sar Studies of 5 Bromo 4 Iodopyridine 3 Carboxylic Acid Scaffolds

Impact of Halogen Substituents on Molecular Properties and Reactivity

The presence and nature of halogen substituents on the 5-Bromo-4-iodopyridine-3-carboxylic acid scaffold have a profound impact on its physicochemical properties and chemical reactivity. The two halogen atoms, bromine at position 5 and iodine at position 4, along with the carboxylic acid group at position 3, create a unique electronic and steric environment on the pyridine (B92270) ring.

Electronic Effects: Both bromine and iodine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring and influences the acidity of the carboxylic acid group. By withdrawing electrons from the ring, the halogens stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted nicotinic acid. libretexts.org The relative strength of this inductive effect generally follows the order of electronegativity (F > Cl > Br > I). libretexts.org

Intermolecular Interactions: Halogen atoms, particularly iodine and bromine, are capable of forming halogen bonds. mdpi.com A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov The strength of these bonds increases with the polarizability of the halogen, in the order of I > Br > Cl > F. mdpi.com In the solid state, these interactions can significantly influence the crystal packing, melting point, and solubility of the compound. nih.gov For this compound, the iodine and bromine atoms can participate in such bonds, affecting its supramolecular architecture.

Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the two halogen substituents, affects its reactivity in various chemical transformations. The positions of the halogens are crucial for directing further functionalization, for example, in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive and susceptible to cleavage than the carbon-bromine bond, allowing for selective reactions at the 4-position.

Physicochemical Properties: The properties of this compound are a direct consequence of its structure. Carboxylic acids generally exhibit high boiling points due to their ability to form strong hydrogen bonds. libretexts.org The presence of the bulky halogen atoms increases the molecular weight and surface area, further influencing physical properties like melting and boiling points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 491588-98-8 | sigmaaldrich.com |

| Molecular Formula | C₆H₃BrINO₂ | sigmaaldrich.com |

| Molecular Weight | 327.90 g/mol | chemscene.com |

| Melting Point | 158-163 °C (dec.) | sigmaaldrich.com |

| SMILES | OC(=O)c1cncc(Br)c1I | sigmaaldrich.com |

| InChI Key | DDILUXVGWWORKX-UHFFFAOYSA-N | sigmaaldrich.com |

Investigation of Positional Isomerism and Structure-Reactivity Correlations

For instance, moving the iodine atom from position 4 to position 5 (creating 3-Bromo-5-iodopyridine-4-carboxylic acid) would alter the electronic interplay between the substituents. The proximity of the substituents to the nitrogen atom and to each other dictates the molecule's dipole moment, acidity, and the reactivity of each site on the ring.

The table below compares the calculated molecular properties of two positional isomers. These differences, though subtle, can lead to significant variations in reactivity and physical properties. For example, changes in the topological polar surface area (TPSA) can suggest differences in solubility and permeability characteristics, while a different LogP value indicates a change in lipophilicity.

Table 2: Comparison of Positional Isomers

| Property | This compound | 3-Bromo-5-iodopyridine-4-carboxylic acid |

| CAS Number | 491588-98-8 sigmaaldrich.com | 1809168-67-9 chemscene.com |

| Structure | Br at C5, I at C4, COOH at C3 | Br at C3, I at C5, COOH at C4 |

| Molecular Formula | C₆H₃BrINO₂ | C₆H₃BrINO₂ |

| Molecular Weight | 327.90 | 327.90 |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | 50.19 Ų |

| Predicted LogP | 2.15 | 2.15 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 1 | 1 |

Note: Computational data for both compounds are from ChemScene. chemscene.com

While some calculated descriptors like TPSA and LogP are identical due to the same set of atoms, the reactivity and other physical properties would differ. The steric environment around the carboxylic acid group is different in each isomer, which would affect its reactivity in esterification or amidation reactions. Similarly, the electronic influence of the halogens on the acidity of the carboxylic acid group would vary depending on their position relative to it.

Computational Approaches to Structure-Activity Relationships (e.g., Molecular Descriptors and QSAR Modeling without Biological Activity Prediction)

Computational chemistry offers powerful tools to probe structure-activity relationships without synthesizing and testing every compound. These in silico methods can predict the physicochemical properties of molecules like this compound and its isomers. nih.gov

Molecular Descriptors: Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. nih.gov These can be simple, such as molecular weight or atom counts, or more complex, reflecting topology, geometry, or electronic properties. Examples of descriptors relevant to this scaffold include:

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms, correlating with a molecule's ability to permeate membranes.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity or hydrophobicity.

Molecular Weight: The mass of the molecule.

Hydrogen Bond Donors/Acceptors: Counts of atoms capable of participating in hydrogen bonds, which influences solubility and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational and statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. nih.govrsc.org A QSAR model is an equation that correlates molecular descriptors (the independent variables) with an observed property (the dependent variable). rsc.org

For a series of halogenated pyridine carboxylic acids, a QSAR model could be developed to predict physicochemical properties such as:

Acidity (pKa)

Solubility

Reactivity in a specific chemical reaction

Melting or boiling point

The process involves calculating a set of molecular descriptors for a series of related molecules and then using statistical methods, like multiple linear regression, to build a model that correlates these descriptors with an experimentally measured property. nih.gov This model can then be used to predict the properties of new, unsynthesized compounds based solely on their structure. This allows for the rational design of molecules with desired physicochemical characteristics, streamlining the research and development process by prioritizing the synthesis of the most promising candidates. rsc.orgnih.gov Importantly, these QSAR models can be developed and utilized purely for understanding and predicting chemical properties and reactivity, without any connection to biological activity. nih.gov

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthesis Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance economic feasibility. rasayanjournal.co.inrsc.org Future synthesis of 5-Bromo-4-iodopyridine-3-carboxylic acid will likely move away from traditional methods that often rely on hazardous reagents and solvents. Research will focus on developing sustainable protocols that offer high yields, simplified workup procedures, and a reduced environmental footprint. rasayanjournal.co.innih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govmdpi.com The application of microwave irradiation to the halogenation and carboxylation steps in the synthesis of pyridine (B92270) derivatives could offer a more energy-efficient route to the target compound.

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste is generated from solvents. Future methodologies will likely explore solvent-free reaction conditions, potentially using mechanochemical methods like ball milling, which create intimate contact between reactants in the solid state. rasayanjournal.co.in Additionally, the use of environmentally benign solvents such as ionic liquids or water-ethanol mixtures is a promising avenue. rsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, embody the principles of atom economy and process simplification. rasayanjournal.co.in Designing a convergent MCR strategy for this compound or its precursors could significantly streamline its production. nih.gov

Use of Biocatalysts and Green Catalysts: Employing enzymes or bio-derived catalysts, such as pyridine-2-carboxylic acid (P2CA), can lead to highly selective transformations under mild conditions. rsc.orgnih.gov Research into biocatalytic halogenation or carboxylation specific to the pyridine ring could provide a highly sustainable synthetic pathway.

| Green Synthesis Technique | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency, potentially higher yields. nih.govmdpi.com |

| Solvent-Free Reactions | Minimizes solvent waste, simplifies purification, lowers environmental impact. rasayanjournal.co.in |

| Multicomponent Reactions | Improves atom economy, reduces processing steps, increases overall efficiency. rasayanjournal.co.innih.gov |

| Green Catalysts | High selectivity, mild reaction conditions, reduced use of toxic heavy metals. rsc.orgnih.gov |

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The precise installation of bromine and iodine at the C5 and C4 positions, respectively, alongside a C3-carboxylic acid group, requires exquisite control of regioselectivity. Future research will heavily invest in the discovery and application of novel catalytic systems to achieve this with high efficiency and to enable further "late-stage" functionalization of the molecule. grantome.com

Emerging catalytic strategies include:

Advanced C-H Functionalization: Direct C-H activation has become a powerful tool for creating C-C and C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov The development of transition-metal catalysts (e.g., Palladium, Iridium, Rhodium) with bespoke ligands could enable the direct and selective introduction of the bromo and iodo groups onto a pyridine-3-carboxylic acid scaffold. nih.govresearchgate.netnih.govresearchgate.net This approach simplifies synthetic routes and improves atom economy.

Ligand-Enabled Regiocontrol: The choice of ligand in a metal-catalyzed reaction is crucial for directing the reaction to a specific position on the pyridine ring. Quinoline- and phenanthroline-based ligands have shown promise in promoting halogenation and olefination at specific C-H bonds. researchgate.netnih.govsemanticscholar.org Future work will involve designing new ligands that can orchestrate the dual halogenation required for this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable alternative to traditional transition-metal catalysis for a variety of organic transformations, including the functionalization of heterocycles. acs.org Exploring photochemical methods for the iodination or bromination of pyridine intermediates could lead to novel and more efficient synthetic pathways.

Phosphonium (B103445) Salts as Intermediates: Transforming the pyridine nitrogen into a phosphonium salt can alter the reactivity of the ring, enabling selective functionalization at positions that are otherwise difficult to access, such as the C4 position. grantome.comacs.org This "umpolung" strategy could be harnessed to introduce the iodo group with high selectivity.

| Catalytic System | Application in Pyridine Functionalization | Relevance to Target Compound |

| Palladium (II) with Quinoline Ligands | Directs C(sp³)–H bromination and iodination. researchgate.netnih.gov | Potential for selective introduction of halogen atoms. |

| Iridium Catalysis | Enables C-H borylation, a precursor to halogenation. nih.gov | Provides a route for regioselective functionalization. |

| Nickel/Lewis Acid Catalysis | Promotes selective C-4 alkylation of pyridines. semanticscholar.org | Demonstrates a method for targeting the C4 position. |

| Photochemical Organocatalysis | Functionalizes pyridines via pyridinyl radicals with distinct selectivity. acs.org | Offers a metal-free approach to modifying the pyridine core. |

Integration of Advanced Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to become indispensable tools in chemical synthesis, moving from data analysis to predictive and creative roles. mit.eduresearchgate.net For a complex target like this compound, these technologies can accelerate discovery and optimization cycles.

Future applications in this domain will include:

Retrosynthesis Planning: AI-powered retrosynthesis software can analyze the structure of this compound and propose multiple viable synthetic routes by drawing on vast reaction databases. acs.orgacs.org This allows chemists to identify novel, more efficient, or more sustainable pathways that might not be immediately obvious.

Reaction Outcome and Condition Prediction: ML models can be trained to predict the success, yield, and optimal conditions (e.g., catalyst, solvent, temperature) for specific reactions, such as the selective halogenation of a pyridine derivative. researchgate.net This predictive capability reduces the number of experiments needed, saving time and resources.

De Novo Molecular Design: While the target compound is known, AI can be used to design novel derivatives based on this compound. By building predictive models for desired properties (e.g., biological activity, material characteristics), algorithms can suggest modifications to the core structure to create new compounds with enhanced performance. nih.gov

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using ML, can accurately predict the physicochemical properties of the target molecule and its derivatives without the need for empirical measurement. researchgate.net This is crucial for screening potential applications in drug discovery and materials science.

Application of High Throughput Chemistry and Automation in Compound Synthesis and Screening

To accelerate the discovery of new applications and the optimization of synthetic routes, high-throughput (HT) chemistry and laboratory automation will be critical. These technologies enable the rapid synthesis and evaluation of a large number of compounds and reaction conditions in parallel.

Key future directions are:

Automated Synthesis Platforms: Robotic platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. An automated workflow could be developed to synthesize a library of derivatives of this compound by varying reagents in cross-coupling reactions at the bromo or iodo positions.

High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS can be used to rapidly screen them for biological activity against various targets (e.g., enzymes, receptors) or for specific material properties. nih.gov This is essential for identifying lead compounds in drug discovery.

Automated Catalyst and Reaction Screening: Automated workflows can be designed to screen large arrays of catalysts, ligands, and reaction conditions to quickly identify the optimal parameters for synthesizing this compound. schrodinger.com This significantly speeds up the process of methods development. For instance, an automated system could test dozens of palladium catalysts and ligands simultaneously to find the best combination for a key cross-coupling step. schrodinger.com

Integrated Data Management and Analysis: A crucial component of automation is the integration of robotic systems with sophisticated data management software. This allows for the seamless collection, analysis, and visualization of large datasets generated from high-throughput experiments, facilitating faster and more informed decision-making.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 5-Bromo-4-iodopyridine-3-carboxylic acid?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy: Analyze , , and heteronuclear (e.g., , ) spectra to identify aromatic proton environments and substituent effects. For example, bromine and iodine substituents induce distinct deshielding patterns in pyridine derivatives .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ for ) and isotopic patterns characteristic of bromine () and iodine () .

- Infrared (IR) Spectroscopy: Identify the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

Q. What are the optimal conditions for synthesizing this compound?

- Methodological Answer: Synthesis typically involves halogenation and carboxylation steps:

- Halogenation: Sequential electrophilic substitution on pyridine-3-carboxylic acid using (NBS) and iodine monochloride () under controlled temperature (e.g., 0–5°C) to achieve regioselectivity at positions 4 and 5 .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%), as evidenced by melting point consistency (e.g., 178–180°C for analogous 5-Bromo-3-pyridinecarboxylic acid) .

Advanced Research Questions

Q. How does the substitution pattern of bromine and iodine at positions 4 and 5 influence the reactivity of pyridine-3-carboxylic acid derivatives?

- Methodological Answer:

- Steric and Electronic Effects: The electron-withdrawing nature of Br and I increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling at position 4). The iodine atom’s larger size may sterically hinder reactions at adjacent positions .

- Computational Modeling: Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. For example, the carboxyl group at position 3 directs electrophiles to positions 4 and 5 due to resonance effects .

Q. What strategies can resolve discrepancies in reported melting points or purity levels of this compound across different sources?

- Methodological Answer:

- Analytical Cross-Validation: Use Differential Scanning Calorimetry (DSC) to verify melting points and High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% for reliable biological assays) .

- Trace Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) identifies residual catalysts (e.g., Pd from coupling reactions) that may affect reported properties .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Molecular Dynamics Simulations: Model transition states for Suzuki-Miyaura coupling to evaluate the activation energy for substituting iodine (preferred due to lower bond dissociation energy vs. bromine) .

- Docking Studies: Predict interactions with catalytic systems (e.g., Pd(PPh)) to optimize reaction conditions (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.